molecular formula C19H20N2O B11322964 N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide

N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide

Cat. No.: B11322964
M. Wt: 292.4 g/mol
InChI Key: DAVDMYKNYBLFRA-UHFFFAOYSA-N
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Description

N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the indole derivative . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. It can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, making it a versatile pharmacophore .

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide

InChI

InChI=1S/C19H20N2O/c1-3-18(22)21(2)19(14-9-5-4-6-10-14)16-13-20-17-12-8-7-11-15(16)17/h4-13,19-20H,3H2,1-2H3

InChI Key

DAVDMYKNYBLFRA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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